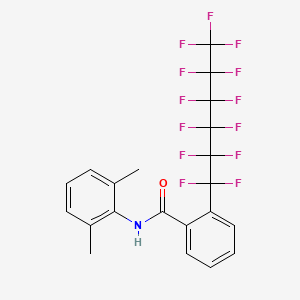

N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Description

This compound belongs to the class of fluorinated benzamides, characterized by a 2,6-dimethylphenyl group attached to the amide nitrogen and a perfluorinated hexyl chain at the ortho position of the benzamide ring.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F13NO/c1-10-6-5-7-11(2)14(10)35-15(36)12-8-3-4-9-13(12)16(22,23)17(24,25)18(26,27)19(28,29)20(30,31)21(32,33)34/h3-9H,1-2H3,(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIIHRGUPHIIKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is a synthetic compound with significant potential in various biological applications. Its unique structure combines a dimethylphenyl group with a perfluorinated alkyl chain, which may influence its biological properties. This article reviews the biological activity of this compound based on available research findings and case studies.

- Molecular Formula: C25H26F13N

- Molecular Weight: 490.58 g/mol

- CAS Number: 13327-12-3

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:

- In vitro studies have shown that related benzamide derivatives possess significant antifungal activity against pathogens like Candida albicans and Aspergillus niger .

- The introduction of fluorinated groups often enhances lipophilicity and membrane permeability, potentially leading to increased antimicrobial potency.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. A study involving zebrafish embryos reported that certain benzamide derivatives exhibited low toxicity levels:

- Compound 10f , structurally similar to the target compound but lacking the tridecafluorohexyl group, showed an acute toxicity level of 20.58 mg/L .

- The presence of the perfluorinated chain in this compound may alter its toxicity profile compared to non-fluorinated analogs.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing compound efficacy. The following points summarize key findings from SAR studies:

- Fluorination Effects: The introduction of fluorinated groups generally enhances biological activity due to increased hydrophobic interactions with biological membranes.

- Substituent Positioning: The position of substituents on the benzene ring can significantly affect activity; para-substituted compounds often show improved efficacy compared to ortho or meta positions .

Case Study 1: Antifungal Activity

A series of benzamide derivatives were tested for their antifungal properties against Botrytis cinerea. The results indicated that:

| Compound | EC50 (µg/mL) | Activity Level |

|---|---|---|

| 10f | 14.44 | High |

| Control | 20.00 | Moderate |

This suggests that modifications in the benzamide structure can lead to enhanced antifungal properties.

Case Study 2: Toxicological Assessment

In a zebrafish embryo model:

| Compound | Toxicity Level (mg/L) | Classification |

|---|---|---|

| 10f | 20.58 | Low Toxicity |

| Target | TBD | TBD |

These findings highlight the importance of evaluating both efficacy and safety in drug development.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Group

N-(2,3-Dimethylphenyl)-2-(Tridecafluorohexyl)Benzamide ():

The positional isomer with 2,3-dimethylphenyl exhibits reduced steric hindrance compared to the 2,6-dimethyl variant. This difference may alter binding affinities in biological systems, as ortho-substituents in benzamides are critical for receptor interactions.- 4-Amino-N-(2,6-Dimethylphenyl)Benzamide (LY201116) (): Lacks fluorination but shares the 2,6-dimethylphenyl group. In rats, LY201116 undergoes rapid metabolism via N-acetylation and hydroxylation, with a plasma half-life of 9.4 minutes. The absence of fluorination likely reduces environmental persistence compared to the fluorinated analog .

Metalaxyl ():

A fungicide with a methoxyacetyl group and 2,6-dimethylphenyl moiety. Unlike the target compound, metalaxyl contains an ester linkage and lacks fluorination, resulting in lower hydrolytic stability and shorter environmental half-life .

Fluorination Patterns and Electronic Effects

Perfluorocarboxamides ():

Compounds like DTXSID30896453 (2-chloro-4-fluoro variant) and DTXSID90896459 (2,3,6-trifluoro variant) share the perfluorinated carboxamide backbone but differ in halogen substituents on the benzamide ring. These modifications influence electronic properties (e.g., dipole moments) and receptor-binding selectivity, particularly in nuclear receptor interactions .- The methoxy group may also alter pharmacokinetic profiles compared to methyl substituents .

Table 1: Key Comparative Data

Metabolic and Environmental Considerations

- Metabolism : Fluorinated benzamides exhibit slower metabolic degradation due to the stability of C-F bonds. For example, LY201116 undergoes rapid hepatic acetylation (64.5% urinary excretion), whereas perfluorinated analogs like the target compound are expected to persist longer in biological systems .

- Environmental Impact: The tridecafluorohexyl chain raises concerns about bioaccumulation, analogous to other per- and polyfluoroalkyl substances (PFAS). In contrast, non-fluorinated analogs (e.g., metalaxyl) degrade more readily via hydrolysis or microbial action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.